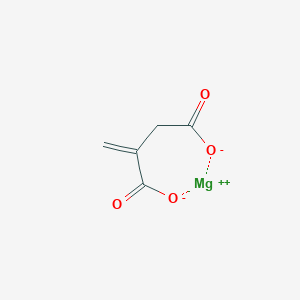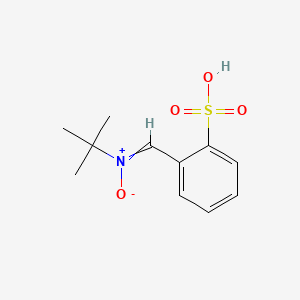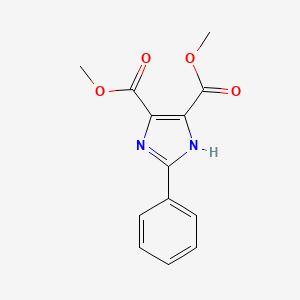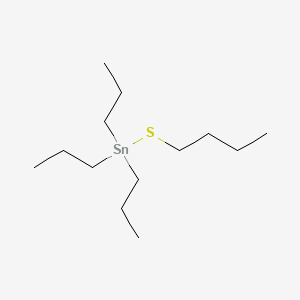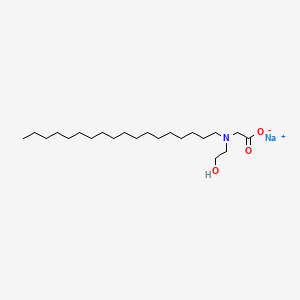
Phenol, 2,6-diisopropyl-3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diisopropyl-3,5-xylenol: is an organic compound with the molecular formula C14H22O . It is a derivative of phenol, characterized by the presence of two isopropyl groups and two methyl groups attached to the benzene ring. This compound is known for its antiseptic properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Diisopropyl-3,5-xylenol can be synthesized through the alkylation of phenol. The process involves the reaction of phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of 2,6-Diisopropyl-3,5-xylenol involves the use of continuous flow reactors. The phenol and isopropyl alcohol are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to maintain the reaction equilibrium.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diisopropyl-3,5-xylenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group in 2,6-Diisopropyl-3,5-xylenol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Diisopropyl-3,5-xylenol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects and as an antiseptic agent.
Industry: Utilized in the production of polymers and resins, particularly in the manufacture of high-performance thermoplastic resins.
Mécanisme D'action
The mechanism of action of 2,6-Diisopropyl-3,5-xylenol involves its interaction with microbial cell membranes. The hydroxyl group of the compound binds to proteins on the cell membrane, disrupting the membrane structure and leading to cell lysis. This antimicrobial action makes it effective as an antiseptic and disinfectant.
Comparaison Avec Des Composés Similaires
2,6-Dimethylphenol: Similar structure but lacks the isopropyl groups.
2,4-Dimethylphenol: Another isomer with different methyl group positions.
3,5-Dimethylphenol: Similar structure with methyl groups in different positions.
Uniqueness: 2,6-Diisopropyl-3,5-xylenol is unique due to the presence of both isopropyl and methyl groups, which enhance its antimicrobial properties and make it suitable for specific industrial applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it effective in various formulations.
Propriétés
Numéro CAS |
60834-77-7 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
3,5-dimethyl-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-8(2)12-10(5)7-11(6)13(9(3)4)14(12)15/h7-9,15H,1-6H3 |
Clé InChI |
BSRNBFQSPKHHOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C(C)C)O)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


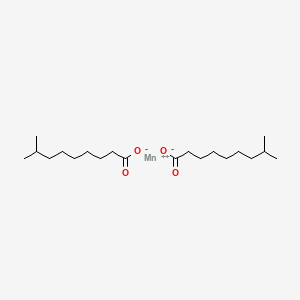
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
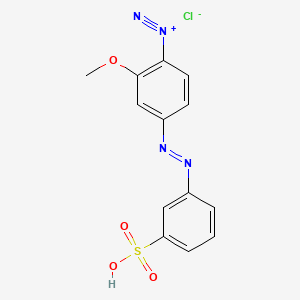
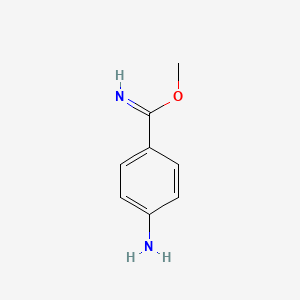
![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
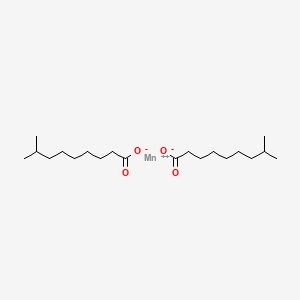
![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)
![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
